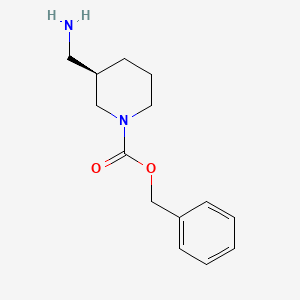
(R)-1-CBZ-3-AMINOMETHYL-PIPERIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-CBZ-3-AMINOMETHYL-PIPERIDINE is a chiral piperidine derivative that has garnered interest in various fields of chemistry and pharmacology. The compound is characterized by the presence of a benzyl carbamate (CBZ) protecting group and an aminomethyl substituent on the piperidine ring. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE typically involves the following steps:
Protection of the Piperidine Nitrogen: The piperidine nitrogen is protected using benzyl chloroformate (CBZ-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Introduction of the Aminomethyl Group: The protected piperidine is then subjected to a Mannich reaction, where formaldehyde and a secondary amine are used to introduce the aminomethyl group at the desired position on the piperidine ring.
Resolution of Enantiomers: The racemic mixture obtained from the above steps is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods
In an industrial setting, the synthesis of ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification techniques can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-CBZ-3-AMINOMETHYL-PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can remove the CBZ protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can be performed on the aminomethyl group using alkyl halides or sulfonates to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Free amine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE is used as a chiral building block for the synthesis of complex molecules. Its enantiomerically pure form is valuable in asymmetric synthesis and catalysis.
Biology
In biological research, the compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine
In medicinal chemistry, ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE is explored for its potential therapeutic applications. It is used in the development of drugs targeting neurological disorders and infectious diseases.
Industry
In the industrial sector, the compound is utilized in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it a key intermediate in the synthesis of enantiomerically pure drugs.
Mechanism of Action
The mechanism of action of ®-1-CBZ-3-AMINOMETHYL-PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with the active site of enzymes, modulating their activity. Additionally, the compound’s chiral nature allows for selective binding to chiral receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE: The enantiomer of the compound, differing in its chiral configuration.
1-CBZ-3-AMINOMETHYL-PIPERIDINE: The racemic mixture containing both ® and (S) enantiomers.
1-CBZ-3-METHYL-PIPERIDINE: A similar compound with a methyl group instead of an aminomethyl group.
Uniqueness
®-1-CBZ-3-AMINOMETHYL-PIPERIDINE is unique due to its chiral nature and the presence of both a CBZ protecting group and an aminomethyl substituent. This combination of features makes it a versatile intermediate in the synthesis of enantiomerically pure compounds and biologically active molecules.
Properties
IUPAC Name |
benzyl (3R)-3-(aminomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIJQGYSIGOWOF-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2498889.png)
![N-(2-fluorophenyl)-2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]acetamide](/img/structure/B2498890.png)
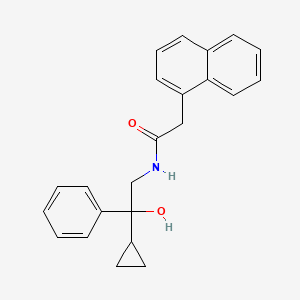
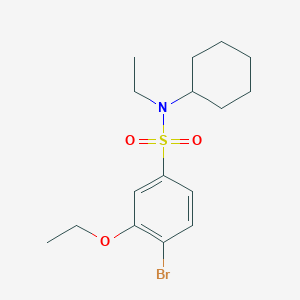
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498896.png)
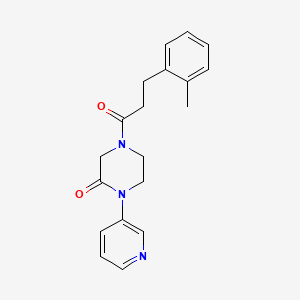
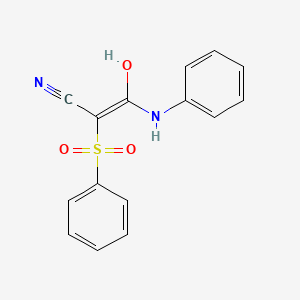
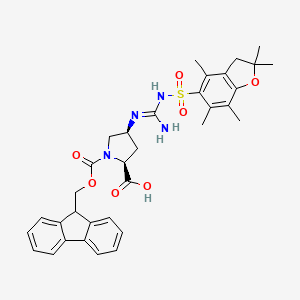
![2,4-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2498903.png)
![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)
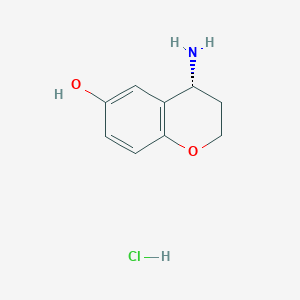
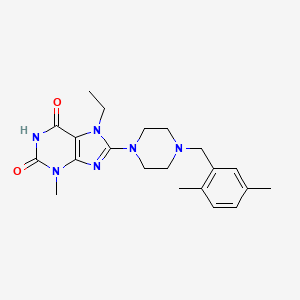
![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)

